7-Fluoroquinolin-4-amine: A Comprehensive Technical Guide
7-Fluoroquinolin-4-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluoroquinolin-4-amine is a heterocyclic aromatic amine belonging to the quinoline class of compounds. The quinoline scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom at the 7-position and an amine group at the 4-position of the quinoline ring system can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological relevance of 7-Fluoroquinolin-4-amine, tailored for professionals in research and drug development.
Chemical Properties
A summary of the key chemical and physical properties of 7-Fluoroquinolin-4-amine is presented below. It is important to note that while some data is derived from experimental sources for analogous compounds, specific experimental values for 7-Fluoroquinolin-4-amine are not widely available in the public domain. Computed properties, based on computational models, are provided to offer estimations.
Table 1: General and Physicochemical Properties of 7-Fluoroquinolin-4-amine
| Property | Value | Source |
| IUPAC Name | 7-fluoroquinolin-4-amine | PubChem[1] |
| Molecular Formula | C₉H₇FN₂ | PubChem[1] |
| Molecular Weight | 162.16 g/mol | PubChem[1] |
| CAS Number | 948293-49-0 | PubChem[1] |
| Boiling Point (Predicted) | 363.2 ± 27.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.315 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 5.74 ± 0.10 | ChemicalBook[2] |
| XLogP3 (Predicted) | 1.7 | PubChem[1] |
Solubility:
Table 2: Predicted and Inferred Solubility of 7-Fluoroquinolin-4-amine
| Solvent | Predicted/Inferred Solubility | Rationale |
| Water | Low | The hydrophobic quinoline ring system dominates the molecule's properties. |
| Ethanol | Soluble | "Like dissolves like" principle; ethanol has both polar and non-polar characteristics. |
| DMSO | Soluble | Aprotic polar solvent capable of dissolving a wide range of organic compounds. |
| Dichloromethane | Soluble | Common organic solvent for non-polar to moderately polar compounds. |
Spectral Data
Detailed experimental spectra for 7-Fluoroquinolin-4-amine are not widely published. The following tables provide predicted and expected spectral characteristics based on the analysis of its functional groups and data from analogous compounds.
Table 3: Predicted ¹H NMR Spectral Data for 7-Fluoroquinolin-4-amine
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |
| Aromatic-H (Quinoline) | 7.0 - 8.5 | m, d, dd | The exact shifts and coupling constants will depend on the specific proton environment and the influence of the fluorine and amine substituents. |
| Amine-H (NH₂) | 5.0 - 7.0 | br s | The chemical shift can vary depending on the solvent and concentration. The signal may be broad. |
Table 4: Predicted ¹³C NMR Spectral Data for 7-Fluoroquinolin-4-amine
| Carbon | Chemical Shift (δ, ppm) Range | Notes |
| Aromatic-C (Quinoline) | 100 - 160 | The carbon attached to the fluorine atom will exhibit a large C-F coupling constant. |
| C-NH₂ | 140 - 155 | The carbon atom bearing the amino group. |
Table 5: Expected FT-IR Absorption Bands for 7-Fluoroquinolin-4-amine
| Functional Group | Wavenumber (cm⁻¹) Range | Intensity | Vibration |
| N-H Stretch (Amine) | 3300 - 3500 | Medium | Asymmetric and symmetric stretching of the primary amine.[5] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching of C-H bonds in the quinoline ring. |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong | In-ring C=C bond stretching. |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong | Stretching of the C-N bond.[5] |
| C-F Stretch | 1000 - 1300 | Strong | Stretching of the C-F bond. |
Mass Spectrometry:
The mass spectrum of 7-Fluoroquinolin-4-amine is expected to show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN from the quinoline ring.[6][7][8]
Experimental Protocols
Synthesis of 7-Fluoroquinolin-4-amine
Step 1: Synthesis of 4-Chloro-7-fluoroquinoline
This intermediate can be synthesized from 3-fluoroaniline through a Gould-Jacobs reaction followed by chlorination.
Step 2: Amination of 4-Chloro-7-fluoroquinoline
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Materials:
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4-Chloro-7-fluoroquinoline
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Ammonia (as a solution in a suitable solvent, e.g., ethanol, or as ammonium hydroxide)
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Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
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Base (e.g., potassium carbonate, optional)
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-
Procedure:
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In a sealed reaction vessel, dissolve 4-chloro-7-fluoroquinoline in the chosen solvent.
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Add an excess of the ammonia source.
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If using ammonium hydroxide, the reaction may be heated to promote the reaction. Typical temperatures range from 120-150 °C.
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The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, the reaction mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 7-Fluoroquinolin-4-amine.
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Caption: Synthetic workflow for 7-Fluoroquinolin-4-amine.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of 7-Fluoroquinolin-4-amine are limited, the broader class of 4-aminoquinolines has been extensively investigated, particularly in the context of cancer therapy. Many 4-aminoquinoline derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key protein in cellular signaling pathways that regulate cell growth, proliferation, and survival.[9] Aberrant EGFR signaling is a hallmark of many cancers.
The proposed mechanism of action for 4-aminoquinoline-based EGFR inhibitors involves their competition with ATP for the binding site in the kinase domain of the receptor. This inhibition blocks the autophosphorylation of EGFR and subsequent downstream signaling cascades, ultimately leading to the suppression of tumor cell growth and proliferation.
Caption: Proposed inhibition of the EGFR signaling pathway.
Experimental Workflow for Biological Evaluation
The evaluation of a novel compound like 7-Fluoroquinolin-4-amine for its potential as an anticancer agent typically follows a structured workflow, from initial synthesis to cellular and molecular assays.
Caption: Experimental workflow for synthesis and biological evaluation.
Conclusion
7-Fluoroquinolin-4-amine represents a molecule of significant interest within the field of medicinal chemistry due to its structural relation to a class of compounds with proven biological activities. While comprehensive experimental data for this specific molecule is currently sparse, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its likely biological target based on the well-established pharmacology of the 4-aminoquinoline scaffold. Further research is warranted to experimentally validate the predicted properties and to fully elucidate the therapeutic potential of 7-Fluoroquinolin-4-amine and its derivatives.
References
- 1. 7-Fluoroquinolin-4-amine | C9H7FN2 | CID 17039869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Fluoroisoquinolin-4-amine CAS#: 1785090-95-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
